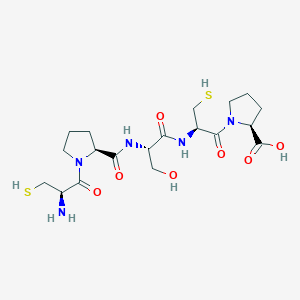
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline is a complex peptide compound composed of five amino acids: cysteine, proline, serine, cysteine, and proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into expression vectors and introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is then purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Functional groups on the peptide can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, influencing protein structure and function. The proline residues contribute to the rigidity and stability of the peptide. The serine residues can participate in hydrogen bonding and phosphorylation reactions, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline can be compared with other peptides containing cysteine, proline, and serine residues:
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-serine: Similar structure but with a serine residue instead of proline.
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-glycine: Contains glycine instead of proline, leading to different structural properties.
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-alanine: Alanine substitution affects the peptide’s hydrophobicity and interactions.
The unique combination of amino acids in this compound gives it distinct structural and functional properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
220013-87-6 |
|---|---|
Molekularformel |
C19H31N5O7S2 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H31N5O7S2/c20-10(8-32)17(28)23-5-1-3-13(23)16(27)21-11(7-25)15(26)22-12(9-33)18(29)24-6-2-4-14(24)19(30)31/h10-14,25,32-33H,1-9,20H2,(H,21,27)(H,22,26)(H,30,31)/t10-,11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
YIICFCQUOUUATG-PEDHHIEDSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
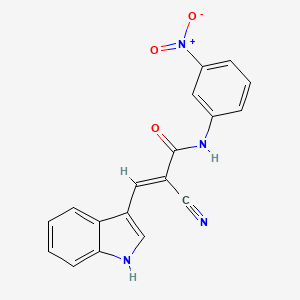
![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
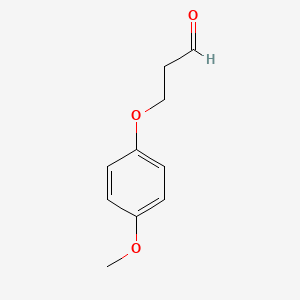
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)

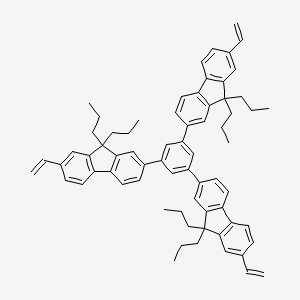
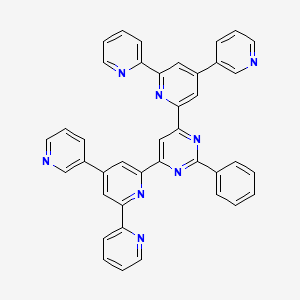


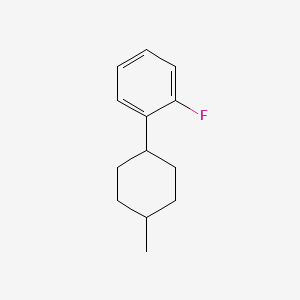
![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
